Superior DNA Gyrase Inhibition Relative to Ciprofloxacin by a 2,7-Diamino Triazolopyrimidine Analog
A 2,7-diamino-substituted [1,2,4]triazolo[1,5-a]pyrimidine derivative (compound 9a) demonstrated superior inhibition of bacterial DNA gyrase with an IC₅₀ of 0.68 µM, compared to the fluoroquinolone standard ciprofloxacin which exhibited an IC₅₀ of 0.85 µM in the same assay [1]. This represents a 1.25-fold improvement in potency. Molecular docking confirmed that the binding mode and docking scores of this 2,7-diamino TP are comparable to ciprofloxacin, indicating a shared binding region at the DNA gyrase active site [1].
| Evidence Dimension | DNA Gyrase Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 9a IC₅₀ = 0.68 µM |
| Comparator Or Baseline | Ciprofloxacin IC₅₀ = 0.85 µM |
| Quantified Difference | 1.25-fold more potent (0.68 µM vs. 0.85 µM) |
| Conditions | In vitro enzymatic assay against DNA gyrase; compound 9a is a 2,7-diamino-substituted TP derivative |
Why This Matters
This head-to-head comparison demonstrates that the 2,7-diamino TP scaffold can outperform a first-line clinical antibiotic (ciprofloxacin) against a validated antibacterial target, providing procurement justification for programs targeting fluoroquinolone-resistant pathogens.
- [1] Abd El-Aleam, R. H., et al. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorg. Chem. 2020, 95, 103411. View Source
